4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline
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Overview
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline is an organic compound with a complex structure that includes thiophene rings and an aniline group.
Preparation Methods
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethenyl group: This step involves the use of reagents such as vinyl halides in the presence of catalysts.
Attachment of the aniline group: This is usually done through a coupling reaction, such as the Suzuki or Heck coupling, using palladium catalysts
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene rings or the ethenyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of simpler hydrocarbons.
Scientific Research Applications
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electronic properties that may influence biological activity.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline exerts its effects involves its interaction with molecular targets through its electronic properties. The thiophene rings and the ethenyl group can participate in π-π interactions and electron transfer processes. These interactions can influence various pathways, including those involved in electronic conduction and chemical reactivity .
Comparison with Similar Compounds
Similar compounds to 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline include:
4-(Thiophen-2-yl)aniline: This compound has a simpler structure with only one thiophene ring and an aniline group.
2,5-Dithiophen-2-ylthiophene: This compound lacks the ethenyl and aniline groups, making it less complex but still useful in organic electronics
The uniqueness of this compound lies in its combination of multiple thiophene rings, an ethenyl group, and an aniline group, which together confer unique electronic properties and reactivity .
Properties
CAS No. |
651031-59-3 |
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Molecular Formula |
C20H15NS3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H15NS3/c21-16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-22-17)24-20(15)18-4-2-12-23-18/h1-13H,21H2 |
InChI Key |
GJSXBJNZWALUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)N |
Origin of Product |
United States |
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